molecular formula C7H8BrNO B1281270 4-(Aminomethyl)-2-bromophenol CAS No. 63491-88-3

4-(Aminomethyl)-2-bromophenol

Cat. No.: B1281270
CAS No.: 63491-88-3
M. Wt: 202.05 g/mol
InChI Key: AOZGJQUAZCZJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-2-bromophenol is an organic compound characterized by the presence of an aminomethyl group attached to the fourth position of a bromophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-bromophenol typically involves the bromination of phenol followed by the introduction of an aminomethyl group. One common method involves the bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromophenol is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used to introduce the aminomethyl group at the para position relative to the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-bromophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(Aminomethyl)phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Sodium thiolate (NaSR) or primary amines (RNH2) under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: 4-(Aminomethyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-2-bromophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-bromophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)phenol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-Bromophenol: Lacks the aminomethyl group, limiting its applications in medicinal chemistry.

    4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties.

Uniqueness

4-(Aminomethyl)-2-bromophenol is unique due to the presence of both an aminomethyl group and a bromine atom on the phenol ring

Properties

IUPAC Name

4-(aminomethyl)-2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZGJQUAZCZJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495139
Record name 4-(Aminomethyl)-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63491-88-3
Record name 4-(Aminomethyl)-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.